Pentachlorobenzenethiol zinc salt
Overview
Description
Pentachlorobenzenethiol zinc salt is a chemical compound consisting of a zinc ion complexed with pentachlorobenzenethiol. It is known for its catalytic properties in organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-sulfur bonds . The compound has the molecular formula
C12Cl10S2Zn
and a molecular weight of 628.18 g/mol . It is used in various industrial applications, including the rubber industry, where it acts as a peptizer to facilitate the processing of rubber .Preparation Methods
Synthetic Routes and Reaction Conditions
Pentachlorobenzenethiol zinc salt can be synthesized through the reaction of pentachlorobenzenethiol with zinc salts under controlled conditions. One common method involves the reaction of pentachlorobenzenethiol with zinc acetate in an organic solvent such as ethanol. The reaction is typically carried out at elevated temperatures to ensure complete formation of the zinc salt complex.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar principles as the laboratory synthesis. The process may include additional purification steps to ensure the high purity of the final product. Industrial production methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Pentachlorobenzenethiol zinc salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Pentachlorobenzenethiol zinc salt has a wide range of applications in scientific research:
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Mechanism of Action
The mechanism by which pentachlorobenzenethiol zinc salt exerts its effects involves the coordination of the zinc ion with the thiol group of pentachlorobenzenethiol. This coordination enhances the reactivity of the thiol group, making it more effective in catalyzing various chemical reactions. The zinc ion also stabilizes the intermediate species formed during these reactions, facilitating the overall process.
Comparison with Similar Compounds
Similar Compounds
Pentachlorobenzenethiol: The parent compound without the zinc ion.
Hexachlorobenzene: A related compound with similar structural features but different reactivity.
Pentachlorophenol: Another chlorinated aromatic compound with different functional groups.
Uniqueness
Pentachlorobenzenethiol zinc salt is unique due to its combination of a zinc ion with a highly chlorinated aromatic thiol. This combination imparts distinct catalytic properties, making it particularly useful in organic synthesis and industrial applications. Its ability to facilitate the formation of carbon-sulfur bonds is a notable feature that distinguishes it from other similar compounds.
Properties
IUPAC Name |
zinc;2,3,4,5,6-pentachlorobenzenethiolate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6HCl5S.Zn/c2*7-1-2(8)4(10)6(12)5(11)3(1)9;/h2*12H;/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSIBMFFLJKTPT-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[S-].C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[S-].[Zn+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Cl10S2Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890494 | |
Record name | Benzenethiol, 2,3,4,5,6-pentachloro-, zinc salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10890494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117-97-5 | |
Record name | Benzenethiol, 2,3,4,5,6-pentachloro-, zinc salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenethiol, 2,3,4,5,6-pentachloro-, zinc salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenethiol, 2,3,4,5,6-pentachloro-, zinc salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10890494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zinc bis(pentachlorothiophenolate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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